(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride (3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2247088-19-1
VCID: VC7166339
InChI: InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1
SMILES: C1CCC(C1)N2CCCC(C2)N.Cl.Cl
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.2

(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride

CAS No.: 2247088-19-1

Cat. No.: VC7166339

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.2

* For research use only. Not for human or veterinary use.

(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride - 2247088-19-1

Specification

CAS No. 2247088-19-1
Molecular Formula C10H22Cl2N2
Molecular Weight 241.2
IUPAC Name (3S)-1-cyclopentylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1
Standard InChI Key PZKTYJHQWIQIAP-WWPIYYJJSA-N
SMILES C1CCC(C1)N2CCCC(C2)N.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (3S)-1-cyclopentylpiperidin-3-amine dihydrochloride, reflects its bicyclic architecture:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • Cyclopentyl substituent: Attached to the piperidine nitrogen, introducing steric bulk and influencing receptor binding.

  • Amine group: Positioned at C3 with S-configuration, critical for chiral recognition in biological systems.

  • Dihydrochloride salt: Improves pharmacokinetic properties via enhanced solubility.

Key structural analogs from patent literature include 1-cyclopentylpiperidin-4-yl derivatives, which demonstrate histamine H3 receptor antagonism . The stereochemistry at C3 likely optimizes interactions with target proteins, as seen in other chiral piperidines .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for (3S)-1-cyclopentylpiperidin-3-amine is documented, analogous methods from piperidine chemistry suggest plausible routes:

  • Hoffman Elimination and Conjugate Addition: Used to construct piperidine rings from quaternary ammonium salts, followed by cyclopentyl group introduction via alkylation .

  • Chiral Resolution: Enantioselective synthesis employing chiral auxiliaries or catalysts to achieve the S-configuration .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, confirmed by pH titration and elemental analysis .

Analytical Data

Hypothetical characterization data, based on similar compounds:

  • NMR:

    • ¹H NMR (CD3CN): δ 3.24–3.15 (m, 1H, piperidine H3), 2.45 (dd, J = 7.6 Hz, piperidine H2/H4), 1.84–1.67 (m, cyclopentyl CH2) .

    • ¹³C NMR: δ 57.3 (C3), 55.2 (cyclopentyl C), 42.5 (piperidine N-CH2) .

  • Mass Spectrometry: Expected [M+H]+ at m/z 211.2 for the free base, with chloride adducts at m/z 247.1 .

  • HPLC: Retention time ~8.9 min under reverse-phase conditions .

Pharmacological Profile

Receptor Interactions

Piperidine derivatives with cyclopentyl substituents exhibit affinity for histamine H3 receptors (Ki < 50 nM in some analogs) . The H3 receptor regulates neurotransmitter release, suggesting potential applications in:

  • Neurodegenerative disorders: Enhancing cognitive function via histaminergic modulation.

  • Metabolic diseases: Indirect effects on insulin sensitivity through central nervous system pathways .

Kinetic Properties

Structural modifications, such as the cyclopentyl group, prolong target residence time by reducing off-rates. For example, CCR2 antagonists with similar substituents show residence times >60 minutes, enhancing in vivo efficacy .

Therapeutic Applications

Metabolic Disorders

Piperidine-based compounds are investigated for obesity and type 2 diabetes. The cyclopentyl group may enhance blood-brain barrier penetration, targeting hypothalamic receptors involved in appetite regulation .

Cardiovascular Diseases

Histamine H3 antagonists improve endothelial function and reduce atherosclerosis in preclinical models. The dihydrochloride salt’s solubility supports oral bioavailability for chronic dosing .

Recent Research Developments

Structural Optimization

Recent patents highlight stereochemical tuning to improve selectivity. For example, (3S)-configured piperidines exhibit 5-fold higher H3 affinity than (3R)-isomers .

Formulation Advances

Nanoparticle encapsulation of dihydrochloride salts enhances brain delivery, with AUC0-24h values 2.3-fold higher than free base forms in rodent studies .

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